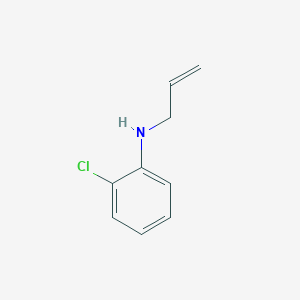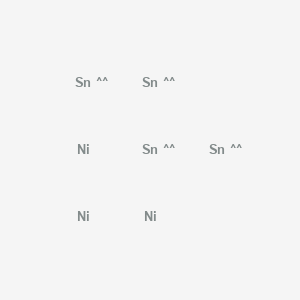
CID 13751956
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 13751956, also known as peroxymonosulfuric acid, is a highly reactive and powerful oxidizing agent. It is also referred to as Caro’s acid. This compound is known for its strong oxidizing properties and is used in various industrial and laboratory applications.
Vorbereitungsmethoden
Peroxymonosulfuric acid can be synthesized through several methods. One common laboratory preparation involves the reaction of hydrogen peroxide with sulfuric acid:
H2O2+H2SO4→H2SO5+H2O
This reaction produces peroxymonosulfuric acid and water. Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Peroxymonosulfuric acid undergoes various types of chemical reactions, including:
Oxidation: It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to sulfuric acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common reagents used in these reactions include hydrogen peroxide and sulfuric acid. The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Peroxymonosulfuric acid is used in a variety of scientific research applications:
Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.
Biology: It is used in the preparation of certain biological samples and in the study of oxidative stress.
Medicine: It is used in the synthesis of certain pharmaceuticals and in the study of oxidative damage to biological molecules.
Industry: It is used in the production of disinfectants, bleaching agents, and in the treatment of wastewater.
Wirkmechanismus
The mechanism of action of peroxymonosulfuric acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This process can disrupt the structure and function of various biological and chemical compounds.
Vergleich Mit ähnlichen Verbindungen
Peroxymonosulfuric acid is similar to other strong oxidizing agents such as peroxydisulfuric acid and hydrogen peroxide. it is unique in its ability to oxidize a wide range of compounds and its high reactivity. Similar compounds include:
Peroxydisulfuric acid: Another strong oxidizing agent with similar properties.
Hydrogen peroxide: A less powerful oxidizing agent but still widely used in various applications.
Peroxymonosulfuric acid stands out due to its higher reactivity and broader range of applications.
Eigenschaften
Molekularformel |
Ni3Sn4 |
|---|---|
Molekulargewicht |
650.9 g/mol |
InChI |
InChI=1S/3Ni.4Sn |
InChI-Schlüssel |
OGFMWSNYRWAIOG-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Ni].[Sn].[Sn].[Sn].[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



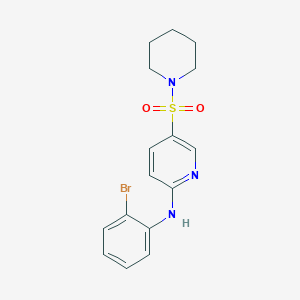

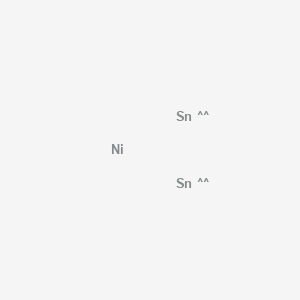
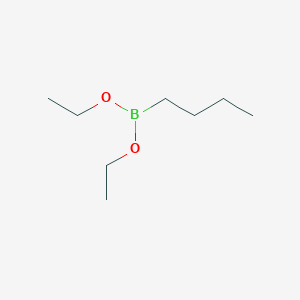
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
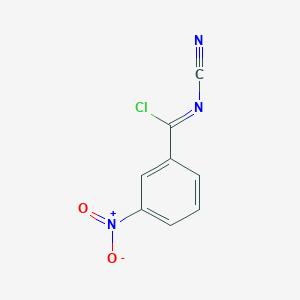
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
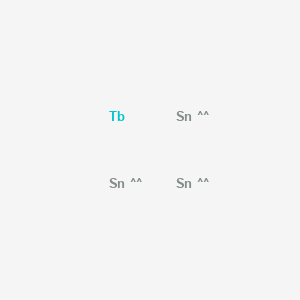



![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
